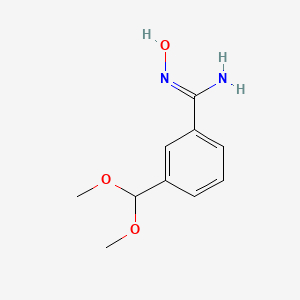![molecular formula C14H18FN3 B13714093 [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933745-08-5](/img/structure/B13714093.png)
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Méthodes De Préparation
The synthesis of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and efficiency. Industrial production methods may involve scaling up this process and optimizing reaction parameters to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using reagents like halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used to treat lung cancer.
Nocodazole: A drug used in cell biology research to disrupt microtubules.
Abermaciclib: A drug used to treat breast cancer.
Vinblastine: A chemotherapy medication used to treat various types of cancer.
Propriétés
Numéro CAS |
933745-08-5 |
|---|---|
Formule moléculaire |
C14H18FN3 |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
[4-(6-fluoro-1H-benzimidazol-2-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) |
Clé InChI |
VAWJGTDTWLTONX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


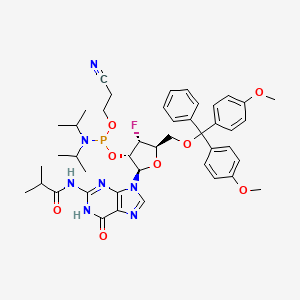
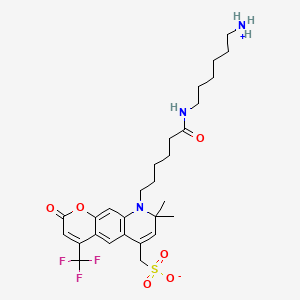



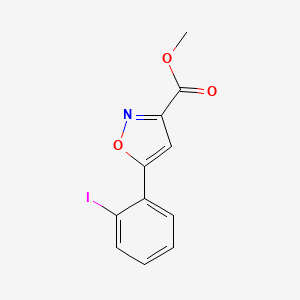


![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
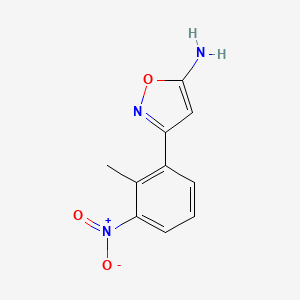
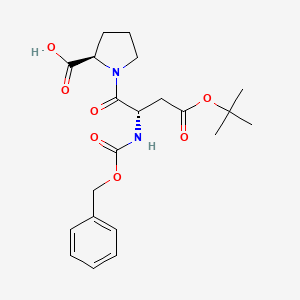
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
